molecular formula C8H13NO2 B032232 n-Boc-propargylamine CAS No. 92136-39-5

n-Boc-propargylamine

Cat. No. B032232
CAS RN: 92136-39-5
M. Wt: 155.19 g/mol
InChI Key: DSPYCWLYGXGJNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of n-Boc-propargylamine and its derivatives has been extensively researched, showcasing a variety of innovative approaches. For instance, a streamlined enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals has been developed to access chiral β-keto N-Boc-propargylamines with high yields and enantioselectivities (Fang-Fang Feng et al., 2019). Moreover, the facile synthesis of N-Boc-aminals, serving as precursors for less accessible N-Boc-imines, facilitates the synthesis of optically active propargylamine derivatives through enantioselective Mannich-type reactions (Taiga Yurino et al., 2016).

Safety And Hazards

N-Boc-propargylamine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not to eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

From the perspective of green and sustainable chemistry, the scientific community should necessarily focus on metal-free techniques which can access a variety of propargylamines . There are only a few reports found in the literature where propargylamines were successfully synthesized under metal-free conditions . This present review article neatly and precisely encompasses the comprehensive study of metal-free protocols in propargylamine synthesis putting forth their mechanisms and other aspects .

properties

IUPAC Name

tert-butyl N-prop-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPYCWLYGXGJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454171
Record name n-boc-propargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Boc-propargylamine

CAS RN

92136-39-5
Record name n-boc-propargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)propargylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of propargylamine (1 g, 18 mmol) in DCM (10 mL) was treated with (BOC)2O (4.0 g, 18 mmol) at rt for 3 h. Evaporation gave the title compound as an oil. 1H NMR (CDCl3) δ 4.80 (s, 1H), 3.93 (s, 2H), 2.23 (t, 1H), 1.47 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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